molecular formula C15H15N3O4 B2890259 Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2034550-96-2

Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2890259
CAS No.: 2034550-96-2
M. Wt: 301.302
InChI Key: ZGJQGIBPTBWANG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve the treatment of a precursor with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of novel compounds containing the 1,2,4-oxadiazole ring, including structures similar to Methyl 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzoate, has been studied. One such example involves a one-pot condensation process leading to novel bicyclic systems. The biological activity of these compounds has been predicted, showing potential in various applications (Kharchenko, Detistov, & Orlov, 2008).

Mesomorphic Behavior and Photo-luminescent Property

Research into 1,3,4-oxadiazole derivatives has demonstrated their utility in creating compounds with specific mesomorphic behaviors and photo-luminescent properties. For instance, derivatives have been synthesized to exhibit cholesteric and nematic mesophases, alongside notable fluorescence emissions, indicating their potential in material science and optical applications (Han, Wang, Zhang, & Zhu, 2010).

Spectroelectrochemical Characterization

The synthesis of a magenta polypyrrole derivatized with an azo dye, demonstrating unique electrochromic properties, highlights the versatility of oxadiazole derivatives in developing materials with specific electrochemical behaviors. This research points to applications in sensors and electrochromic devices (Almeida et al., 2017).

Hybrid Polymers for Biological Activity

The creation of hybrid polymers by grafting 1,3,4-oxadiazole and triazole moieties onto polyvinyl chloride has been explored, with these materials showing promising biological activity. This illustrates the compound's relevance in biomedical research, particularly in developing novel materials with enhanced bioactivity (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

Corrosion Inhibition

The study of 1,3,4-oxadiazole derivatives for corrosion inhibition in mild steel within acidic environments demonstrates the compound's potential in industrial applications, particularly in protecting metals against corrosion. This research contributes to the development of more effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Properties

IUPAC Name

methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(8-18)13-16-9-22-17-13/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJQGIBPTBWANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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